tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, methoxy substituents, and a spiro linkage between an indene and a piperidine ring. The compound’s intricate structure makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indene intermediate.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its spirocyclic structure is of particular interest for the development of new drugs, as spiro compounds often exhibit unique biological activities.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro linkage and functional groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- 5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol
Uniqueness
Compared to similar compounds, tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-8-6-20(7-9-21)12-15(22)13-10-16(24-4)17(25-5)11-14(13)20/h10-11H,6-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVHLKCLZIAUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC(=C(C=C23)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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